CK1-IN-1
CAS No.:
Cat. No.: VC0540633
Molecular Formula: C24H15F2N3
Molecular Weight: 383.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15F2N3 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
| Standard InChI | InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29) |
| Standard InChI Key | PUQAFIILJICJRR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
CK1-IN-1, also known as PUN51207, is a 2,4,5-tri-substituted azole-based compound with specific inhibitory action against casein kinase 1. The compound possesses the following physicochemical properties:
| Property | Specification |
|---|---|
| CAS Number | 1784751-20-7 |
| Molecular Formula | C24H15F2N3 |
| Molecular Weight | 383.39 |
| Physical Appearance | Light Yellow Solid |
| Purity | 98.7-99.35% |
| SMILES Notation | FC1=CC=C(C2=C(C3=CC=NC=C3)NC(C4=CC=C5C=CC=CC5=C4F)=N2)C=C1 |
| Solubility in DMSO | 62.5 mg/mL (163.02 mM; requires ultrasonication) |
| Solubility in H2O | < 0.1 mg/mL (practically insoluble) |
The chemical structure features a tri-substituted azole core with fluorinated aromatic groups that contribute to its high selectivity and potency against CK1 isoforms .
Mechanism of Action
CK1-IN-1 functions as a selective ATP-competitive inhibitor of casein kinase 1, particularly targeting the delta (δ) and epsilon (ε) isoforms. The compound binds to the ATP-binding pocket of CK1 enzymes, preventing phosphorylation of their substrates and subsequently inhibiting downstream signaling pathways .
The inhibitory profile of CK1-IN-1 demonstrates remarkable potency against multiple targets:
| Target Enzyme | IC50 Value |
|---|---|
| CK1δ | 15 nM |
| CK1ε | 16 nM |
| p38σ MAPK | 73 nM |
This inhibitory profile indicates approximately 5-fold selectivity for CK1δ/ε over p38σ MAPK, making it a valuable tool for investigating CK1-specific functions in biological systems .
Casein Kinase 1 Biology and Significance
Casein kinase 1 enzymes comprise a family of serine/threonine kinases with seven isoforms identified in humans (α, γ1, γ2, γ3, δ, and ε). These enzymes phosphorylate key regulatory molecules involved in essential cellular processes:
| CK1 Isoform | Primary Functions |
|---|---|
| CK1α | Regulates β-catenin phosphorylation, p53 signaling, apoptotic pathways |
| CK1δ/ε | Control circadian rhythm, Wnt signaling, cell cycle progression, microtubule dynamics |
| CK1γ | Membrane-bound, phosphorylates LRP5/6 in Wnt signaling |
CK1 enzymes play crucial roles in several regulatory nodes essential for normal cell function and are implicated in tumorigenesis when dysregulated .
The most significant functions of CK1 kinases include:
-
Regulation of Wnt signaling pathways (both canonical and non-canonical)
-
Control of cell proliferation and cell cycle progression
-
Modulation of apoptosis and autophagy mechanisms
-
Regulation of circadian rhythms
Role in Pathological Conditions
Dysregulation of CK1 isoforms has been implicated in several pathological conditions, making CK1 inhibitors like CK1-IN-1 valuable for both research and potential therapeutic applications.
Cancer
Altered expression or activity of CK1 isoforms has been observed in various malignancies:
In glioma specifically, immunohistochemical studies have demonstrated that CK1 expression is upregulated in samples with increased tumor grade, and survival analysis using Kaplan-Meier and multivariate analysis by Cox regression indicated that CK1 could serve as an independent prognostic marker .
Other Conditions
CK1 isoforms have been implicated in other pathological conditions:
-
Neurodegenerative disorders, including Alzheimer's disease
-
Inflammatory diseases
Comparative Analysis with Other CK1 Inhibitors
CK1-IN-1 belongs to a growing family of CK1 inhibitors, each with distinct properties and selectivity profiles:
| Inhibitor | CK1ε IC50 | CK1δ IC50 | CK1α IC50 | Other Targets | Development Stage |
|---|---|---|---|---|---|
| CK1-IN-1 | 16 nM | 15 nM | Not specified | p38σ MAPK (73 nM) | Preclinical |
| PF-4800567 | 32 nM | 711 nM | Not specified | EGFR | Preclinical |
| PF-670462 | 7.7 nM | 14 nM | Not specified | EGFR, p38α | Preclinical |
| D4476 | 270 nM | 300 nM | 37% inhibition at 0.5 μM | ALK5 | Preclinical |
| BTX-A51 | 4.4 nM | 1.8 nM | 5.3 nM | CDK7/9 | Clinical, Phase I |
| Umbralisib | 40% inhibition at 1 μM | No inhibition | No inhibition | PI3Kδ | Clinical, Phase III |
Compared to other inhibitors, CK1-IN-1 demonstrates excellent potency against both CK1δ and CK1ε, with relatively limited off-target effects, making it a valuable research tool for investigating CK1-specific functions .
Experimental Applications and Considerations
| Form | Storage Temperature | Stability Period |
|---|---|---|
| Lyophilized/Powder | -20°C | 3 years |
| In solution (DMSO) | -20°C | 3 months |
It is recommended to aliquot solutions to avoid multiple freeze/thaw cycles, which can reduce potency .
Solution Preparation
Due to its limited water solubility, CK1-IN-1 should be dissolved in DMSO for stock solutions:
-
Prepare a stock solution of 62.5 mg/mL (163.02 mM) in DMSO
-
Ultrasonication may be required for complete dissolution
-
Dilute to working concentrations in appropriate buffer systems
-
Note that the compound is practically insoluble in water (< 0.1 mg/mL)
Future Research Directions
Several promising research avenues for CK1-IN-1 and related compounds include:
-
Development of isoform-specific CK1 inhibitors to more precisely target disease-relevant pathways
-
Clinical translation of CK1 inhibitors, especially for hematological malignancies
-
Structure-activity relationship studies to enhance potency, selectivity, and pharmacokinetic properties
-
Combination therapy approaches, particularly with other pathway-targeted agents
-
Investigation of CK1-IN-1 in stem cell differentiation protocols for regenerative medicine applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume